molecular formula C28H26N2O2 B4002393 4-[bis(2-methyl-1H-indol-3-yl)methyl]phenyl propanoate

4-[bis(2-methyl-1H-indol-3-yl)methyl]phenyl propanoate

Cat. No.: B4002393
M. Wt: 422.5 g/mol
InChI Key: KJACUHOBBZTVSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[bis(2-methyl-1H-indol-3-yl)methyl]phenyl propanoate is a useful research compound. Its molecular formula is C28H26N2O2 and its molecular weight is 422.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[bis(2-methyl-1H-indol-3-yl)methyl]phenyl propionate is 422.199428076 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioremediation Applications

The study on the role of laccase from Fusarium incarnatum UC-14 in bioremediation of Bisphenol A using a reverse micelles system highlights the potential of certain enzymes in the degradation of environmental pollutants. While the specific compound is not mentioned, the research underscores the importance of enzymatic processes in addressing pollution, suggesting that compounds like "4-[bis(2-methyl-1H-indol-3-yl)methyl]phenyl propionate" could be studied for similar applications (Chhaya & Gupte, 2013).

Synthetic Applications

Research on Indolyl Carboxylic Acids by Condensation of Indoles with α-Keto Acids provides insight into the synthesis of novel indole derivatives. This study demonstrates the versatility of indole-based compounds in chemical synthesis, potentially highlighting the utility of "4-[bis(2-methyl-1H-indol-3-yl)methyl]phenyl propionate" in synthesizing complex molecules with biological relevance (Garbe et al., 2000).

Molecular Mechanisms of Action

The exploration of In vitro molecular mechanisms of bisphenol A action suggests an interest in understanding how specific compounds interact at the molecular level, especially concerning their endocrine-disruptive effects. While "4-[bis(2-methyl-1H-indol-3-yl)methyl]phenyl propionate" is not directly mentioned, studying compounds with potential endocrine activity could be relevant (Wetherill et al., 2007).

Environmental Impact and Degradation

Research on the Fate of Bisphenol A in Terrestrial and Aquatic Environments and the Structure and Reactivity of Indolylmethylium Ions discusses the environmental presence and degradation pathways of specific compounds, as well as their synthesis and reactivity. Such studies underscore the environmental and synthetic chemistry relevance of structurally similar compounds, suggesting potential research directions for "4-[bis(2-methyl-1H-indol-3-yl)methyl]phenyl propionate" (Im & Löffler, 2016); (Follet et al., 2015).

Properties

IUPAC Name

[4-[bis(2-methyl-1H-indol-3-yl)methyl]phenyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O2/c1-4-25(31)32-20-15-13-19(14-16-20)28(26-17(2)29-23-11-7-5-9-21(23)26)27-18(3)30-24-12-8-6-10-22(24)27/h5-16,28-30H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJACUHOBBZTVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C(C2=C(NC3=CC=CC=C32)C)C4=C(NC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-[bis(2-methyl-1H-indol-3-yl)methyl]phenyl propanoate
Reactant of Route 2
Reactant of Route 2
4-[bis(2-methyl-1H-indol-3-yl)methyl]phenyl propanoate
Reactant of Route 3
Reactant of Route 3
4-[bis(2-methyl-1H-indol-3-yl)methyl]phenyl propanoate
Reactant of Route 4
Reactant of Route 4
4-[bis(2-methyl-1H-indol-3-yl)methyl]phenyl propanoate
Reactant of Route 5
4-[bis(2-methyl-1H-indol-3-yl)methyl]phenyl propanoate
Reactant of Route 6
Reactant of Route 6
4-[bis(2-methyl-1H-indol-3-yl)methyl]phenyl propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.